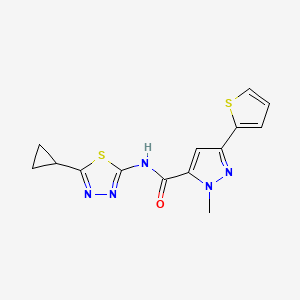![molecular formula C23H25N3O4 B10995451 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995451.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, and a phthalazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the methoxyphenyl group, and the coupling with the phthalazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the phthalazinone moiety, converting it to a dihydrophthalazinone derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the phthalazinone moiety can produce dihydrophthalazinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects at the molecular level.
Comparación Con Compuestos Similares
- N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide
- This compound
Uniqueness: The unique combination of the methoxyphenyl group, tetrahydropyran ring, and phthalazinone moiety sets this compound apart from others. Its distinct structure provides specific binding properties and reactivity, making it a valuable tool for various scientific applications.
Propiedades
Fórmula molecular |
C23H25N3O4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)23(10-12-30-13-11-23)16-24-21(27)15-26-22(28)20-5-3-2-4-17(20)14-25-26/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Clave InChI |
OUXLBQSNEALTEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-N-[2-(3-fluorophenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10995377.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide](/img/structure/B10995379.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B10995380.png)
![3-(4-chlorophenyl)-N-{2-[2-(dimethylamino)ethoxy]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10995387.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide](/img/structure/B10995389.png)

![N-(1,3-thiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10995421.png)
![methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10995425.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B10995426.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10995434.png)
![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10995437.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10995438.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10995443.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B10995449.png)
